Cas no 1427417-54-6 (5-bromo-6-fluoro-1-benzofuran)

5-bromo-6-fluoro-1-benzofuran 化学的及び物理的性質
名前と識別子
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- 5-bromo-6-fluoro-1-benzofuran
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- インチ: 1S/C8H4BrFO/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4H
- InChIKey: BHLGVJAMAUEQIY-UHFFFAOYSA-N
- SMILES: O1C2=CC(F)=C(Br)C=C2C=C1
5-bromo-6-fluoro-1-benzofuran Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00976366-1g |
5-Bromo-6-fluoro-1-benzofuran |
1427417-54-6 | 95% | 1g |
¥5180.0 | 2024-04-17 | |
Chemenu | CM423829-250mg |
5-bromo-6-fluoro-1-benzofuran |
1427417-54-6 | 95%+ | 250mg |
$576 | 2023-02-18 | |
Enamine | EN300-1272426-50mg |
5-bromo-6-fluoro-1-benzofuran |
1427417-54-6 | 95.0% | 50mg |
$245.0 | 2023-10-02 | |
Aaron | AR01DZGB-1g |
5-bromo-6-fluoro-1-benzofuran |
1427417-54-6 | 95% | 1g |
$1479.00 | 2025-02-10 | |
Enamine | EN300-1272426-2500mg |
5-bromo-6-fluoro-1-benzofuran |
1427417-54-6 | 95.0% | 2500mg |
$2071.0 | 2023-10-02 | |
Aaron | AR01DZGB-100mg |
5-bromo-6-fluoro-1-benzofuran |
1427417-54-6 | 95% | 100mg |
$529.00 | 2025-02-10 | |
Aaron | AR01DZGB-10g |
5-bromo-6-fluoro-1-benzofuran |
1427417-54-6 | 95% | 10g |
$6275.00 | 2023-12-16 | |
A2B Chem LLC | AX30991-50mg |
5-bromo-6-fluoro-1-benzofuran |
1427417-54-6 | 95% | 50mg |
$293.00 | 2024-04-20 | |
Enamine | EN300-1272426-1g |
5-bromo-6-fluoro-1-benzofuran |
1427417-54-6 | 95% | 1g |
$1057.0 | 2023-11-13 | |
1PlusChem | 1P01DZ7Z-5g |
5-bromo-6-fluoro-1-benzofuran |
1427417-54-6 | 95% | 5g |
$3851.00 | 2024-06-20 |
5-bromo-6-fluoro-1-benzofuran 関連文献
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
5-bromo-6-fluoro-1-benzofuranに関する追加情報
Introduction to 5-bromo-6-fluoro-1-benzofuran (CAS No. 1427417-54-6)
5-bromo-6-fluoro-1-benzofuran, identified by its Chemical Abstracts Service (CAS) number 1427417-54-6, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the benzofuran class, characterized by a fused benzene and furan ring system, which is a common motif in biologically active molecules. The presence of both bromo and fluoro substituents on the benzofuran core introduces unique electronic and steric properties, making it a valuable scaffold for drug discovery and development.
The structural features of 5-bromo-6-fluoro-1-benzofuran make it an attractive intermediate for synthesizing more complex pharmacophores. The bromine atom at the 5-position provides a reactive handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are widely employed in constructing carbon-carbon bonds. Meanwhile, the fluorine atom at the 6-position contributes to lipophilicity and metabolic stability, key factors in optimizing drug-like properties. These attributes have positioned 5-bromo-6-fluoro-1-benzofuran as a versatile building block in the synthesis of novel therapeutic agents.
In recent years, there has been growing interest in exploring the pharmacological potential of benzofuran derivatives. Several studies have highlighted the biological activity of substituted benzofurans, particularly in the context of anticancer, anti-inflammatory, and antimicrobial applications. For instance, research has demonstrated that certain benzofuran analogs exhibit inhibitory effects on specific enzymes or receptors involved in disease pathways. The introduction of halogen atoms, such as bromine and fluorine, further modulates these biological activities by influencing binding affinity and selectivity.
One notable area of investigation involves the use of 5-bromo-6-fluoro-1-benzofuran in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling and are frequently dysregulated in cancerous cells. By leveraging the reactivity of the bromine substituent, researchers can design libraries of benzofuran-based kinase inhibitors through combinatorial chemistry approaches. Preliminary studies have shown promising results with derivatives of 5-bromo-6-fluoro-1-benzofuran that exhibit potent inhibition against specific kinases while maintaining good selectivity over closely related enzymes.
The role of fluorine in enhancing drug efficacy is another critical aspect worth mentioning. Fluorine atoms can improve metabolic stability by preventing rapid degradation by enzymatic processes. Additionally, fluorine substitution can influence pharmacokinetic properties, such as bioavailability and tissue distribution, which are essential for drug development. The combination of bromine and fluorine in 5-bromo-6-fluoro-1-benzofuran thus offers a synergistic effect, optimizing both synthetic accessibility and pharmacological profile.
Advances in computational chemistry have further accelerated the discovery process for compounds like 5-bromo-6-fluoro-1-benzofuran. Molecular modeling techniques allow researchers to predict binding interactions between benzofuran derivatives and target proteins with high accuracy. This enables the rational design of analogs with enhanced potency and reduced side effects. For example, virtual screening algorithms can identify optimal substituent patterns on the benzofuran core to maximize binding affinity to therapeutic targets.
The synthesis of 5-bromo-6-fluoro-1-benzofuran typically involves multi-step organic transformations starting from commercially available precursors. A common synthetic route includes halogenation reactions followed by functional group interconversions to introduce bromo and fluoro substituents at desired positions. The use of palladium-catalyzed cross-coupling reactions is particularly useful for constructing complex benzofuran scaffolds from simpler building blocks. These synthetic strategies ensure high yields and purity, making 5-bromo-6-fluoro-1-benzofuran readily accessible for further derivatization.
In conclusion, 5-bromo-6-fluoro-1-benzofuran (CAS No. 1427417-54-6) represents a significant compound in medicinal chemistry due to its structural versatility and functional group compatibility. Its potential applications span across various therapeutic areas, particularly in oncology and anti-inflammatory drug development. The ongoing research into halogenated benzofurans underscores their importance as pharmacological tools for addressing unmet medical needs. As synthetic methodologies continue to evolve, compounds like 5-bromo-6-fluoro-1-benzofuran will undoubtedly play a pivotal role in shaping the future of drug discovery.
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